5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide
Overview
Description
5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide is an organic compound with the molecular formula C15H10N2O7 It is characterized by the presence of a nitrobenzoyl group attached to an amino group, which is further connected to a benzene ring substituted with two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common method is the nitration of benzene derivatives followed by amide formation. The process begins with the nitration of benzene to introduce the nitro group, followed by the acylation of the nitrobenzene to form the nitrobenzoyl intermediate. This intermediate is then reacted with an amine to form the final product. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as aluminum chloride for acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Bromine with iron(III) bromide (FeBr3) for bromination, or nitric acid with sulfuric acid for nitration.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of polysubstituted benzene derivatives.
Scientific Research Applications
5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination compounds.
Mechanism of Action
The mechanism of action of 5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-[(4-methyl-3-nitrobenzoyl)amino]benzene-1,3-dicarboxylic acid: Similar structure with a methyl group instead of a hydrogen atom on the benzene ring.
N,N’-bis(3-ethynylphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide: Contains ethynyl groups, providing different reactivity and properties.
Uniqueness
5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c16-13(20)9-5-10(14(17)21)7-11(6-9)18-15(22)8-1-3-12(4-2-8)19(23)24/h1-7H,(H2,16,20)(H2,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDFSVOVQDFEDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.